N1-cyclopentyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
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Description
N1-cyclopentyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as CPI-0610, is a small molecule inhibitor that selectively targets bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histone tails and regulate gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of hematological malignancies.
Scientific Research Applications
Characterization of Novel Compounds
- Neuropeptide Y Y2 Receptor Antagonists : The study by Bonaventure et al. (2004) characterizes JNJ-5207787, a selective antagonist of the neuropeptide Y Y2 receptor, demonstrating its potential in exploring the role of Y2 receptors in vivo Bonaventure et al., 2004.
Mechanisms of Action in Disease Models
- Polyamine Analogue-Induced Programmed Cell Death : Ha et al. (1997) explore the role of polyamine catabolism in programmed cell death induced by polyamine analogues, shedding light on the selective cytotoxic activity of these compounds in cancer therapy Ha et al., 1997.
Anticancer Activity
- Inhibitors of Cdk4 and Tubulin Polymerization : Mahale et al. (2014) describe CA224, a nonplanar analogue of fascaplysin, as a specific inhibitor of Cdk4-cyclin D1 and tubulin polymerization, indicating its potential in cancer treatment Mahale et al., 2014.
Antidiabetic Agents
- New Indole-Based Hybrid Oxadiazole Scaffolds : Nazir et al. (2018) focus on the synthesis and antidiabetic potential of indole-based scaffolds, showing promise for further research in developing antidiabetic agents Nazir et al., 2018.
Protective Effects Against Toxicity
- Protection Against Cyclophosphamide-Induced Cardiotoxicity : Mansour et al. (2015) investigate the protective effect of N-Acetylcysteine on cyclophosphamide-induced cardiotoxicity in rats, emphasizing the importance of antioxidant protection in mitigating drug-induced toxicities Mansour et al., 2015.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-20(21(26)23-16-7-2-3-8-16)22-14-18(19-10-5-13-27-19)24-12-11-15-6-1-4-9-17(15)24/h1,4-6,9-10,13,16,18H,2-3,7-8,11-12,14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKFQHRRQMDFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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